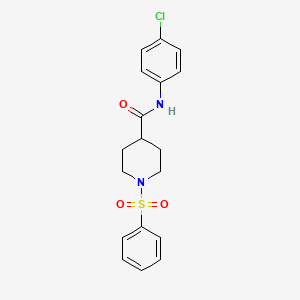

1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide

Description

Historical Development of Sulfonamide-Based Research

The sulfonamide functional group emerged as a cornerstone of medicinal chemistry following Gerhard Domagk’s 1932 discovery of prontosil, the first synthetic antibacterial agent effective against streptococcal infections. Prontosil’s prodrug mechanism, metabolized to sulfanilamide in vivo, revealed the critical role of the 4-aminobenzenesulfonamide moiety in inhibiting bacterial dihydropteroate synthase (DHPS). This breakthrough validated Paul Ehrlich’s “magic bullet” concept, demonstrating that synthetic molecules could selectively target pathogens without harming host tissues.

By the 1940s, sulfonamide derivatives diversified beyond antibacterials. Structural modifications yielded thiazide diuretics (e.g., hydrochlorothiazide), anticonvulsants (sultiame), and carbonic anhydrase inhibitors (acetazolamide). The benzenesulfonyl group, in particular, became a versatile pharmacophore due to its electron-withdrawing properties and capacity to engage in hydrogen bonding and π-π stacking interactions. Modern applications include COX-2 inhibitors (celecoxib) and HIV protease inhibitors, where sulfonamides contribute to binding affinity and metabolic stability.

Evolution of Piperidine Carboxamide Research

Piperidine, a six-membered heterocycle with one nitrogen atom, gained prominence in drug design due to its semi-rigid chair conformation and ability to mimic bioactive peptide structures. Early piperidine derivatives, such as the antipsychotic haloperidol, exploited the ring’s capacity to occupy hydrophobic pockets in target proteins. The introduction of a carboxamide group at the 4-position (piperidine-4-carboxamide) added hydrogen-bonding capability, enhancing interactions with enzymatic active sites.

Notable milestones include:

- Conformational studies : X-ray crystallography revealed that 4-carboxamide substituents stabilize the piperidine ring in boat or chair conformations, depending on substitution patterns.

- Neurotherapeutic applications : Piperidine-4-carboxamide derivatives showed promise as σ-1 receptor modulators and glutaminyl cyclase inhibitors, with implications for Alzheimer’s disease.

- Synthetic accessibility : The scaffold’s modularity allows sequential functionalization via N-alkylation, sulfonylation, and amide coupling, enabling rapid analog synthesis.

Scientific Significance in Modern Medicinal Chemistry

The integration of benzenesulfonyl and piperidine-4-carboxamide groups in 1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide exemplifies rational drug design. Key attributes include:

Table 1: Structural Features and Pharmacological Implications

This compound’s synthesis involves sequential steps:

- Piperidine ring formation : Cyclization of glutaric acid derivatives or hydrogenation of pyridine.

- Carboxamide introduction : Coupling piperidine-4-carboxylic acid with 4-chloroaniline using carbodiimide reagents.

- Sulfonylation : Reacting the piperidine nitrogen with benzenesulfonyl chloride under basic conditions.

Properties

IUPAC Name |

1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c19-15-6-8-16(9-7-15)20-18(22)14-10-12-21(13-11-14)25(23,24)17-4-2-1-3-5-17/h1-9,14H,10-13H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRJLEGDFZZWPPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C(=O)NC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide typically involves the reaction of 4-chlorophenylamine with phenylsulfonyl chloride to form an intermediate, which is then reacted with piperidine-4-carboxylic acid under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of automated systems ensures precise control over the reaction parameters, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Sulfonylpiperidine Scaffolds

The sulfonylpiperidine scaffold is prevalent in medicinal chemistry. Below is a comparative analysis of key derivatives:

Key Structural Differences and Implications:

- Carboxamide Substituents : The 4-chlorophenyl group in the target compound and AZD5363 may enhance target binding affinity through hydrophobic interactions, whereas the phenethyl group in introduces flexibility.

- Heterocyclic Additions: AZD5363’s pyrrolopyrimidinyl group and the thienopyrimidinyl moiety in confer distinct electronic properties, influencing kinase selectivity or antiviral activity.

Pharmacokinetic and Physicochemical Properties

- AZD5363: Crystalline forms (e.g., Form A ) improve solubility and bioavailability, critical for oral administration . No such data are available for the target compound.

- 1-(2-(4-Chlorophenyl)acetyl)piperidine-4-carboxylic Acid : A precursor in demonstrates high synthetic yield (98%), suggesting efficient scalability for carboxamide derivatives.

Biological Activity

1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide is a synthetic compound belonging to the piperidine carboxamide class. This compound has garnered attention in pharmacological research due to its diverse biological activities, including antibacterial properties, enzyme inhibition, and potential therapeutic applications.

- IUPAC Name : 1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide

- Molecular Formula : C19H21ClN2O3S

- Molecular Weight : 392.90 g/mol

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including receptors and enzymes. The sulfonamide group is known for its role in enzyme inhibition, particularly in the context of antibacterial activity and acetylcholinesterase (AChE) inhibition.

Antibacterial Activity

Research indicates that compounds similar to 1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide exhibit moderate to strong antibacterial effects against several strains, including Salmonella typhi and Bacillus subtilis. The structure-activity relationship (SAR) studies suggest that modifications in the piperidine ring and sulfonamide group can enhance antibacterial potency.

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate to Strong |

| Bacillus subtilis | Moderate to Strong |

| Other strains tested | Weak to Moderate |

Enzyme Inhibition

The compound has demonstrated significant inhibitory activity against acetylcholinesterase (AChE) and urease. Inhibition of AChE is particularly relevant for therapeutic strategies aimed at treating neurodegenerative diseases such as Alzheimer's.

| Enzyme | Inhibition Activity |

|---|---|

| Acetylcholinesterase (AChE) | Strong |

| Urease | Strong |

Case Studies

- Antimicrobial Studies : A study conducted on various piperidine derivatives, including the target compound, showed strong inhibitory effects against AChE and significant antibacterial activity. The results indicated that the introduction of specific substituents could enhance the biological efficacy of these compounds .

- Pharmacological Evaluation : In a pharmacological evaluation involving docking studies, researchers found that 1-(benzenesulfonyl)-N-(4-chlorophenyl)piperidine-4-carboxamide exhibited favorable binding interactions with key amino acids in target enzymes, which correlated with its observed biological activities .

- Therapeutic Potential : Further investigations have suggested that this compound may have applications beyond antibacterial effects, potentially serving as a lead for developing new treatments for conditions influenced by enzyme dysregulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.